Leiopyrrole - 5633-16-9

Leiopyrrole

Catalog Number: EVT-272962
CAS Number: 5633-16-9
Molecular Formula: C23H28N2O
Molecular Weight: 348.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Leiopyrrole is a member of pyrroles.
Synthesis Analysis

Methods of Synthesis
The synthesis of Leiopyrrole involves several chemical processes that can be categorized into different methods:

  1. Chemical Synthesis: The compound can be synthesized through traditional organic synthesis techniques. For instance, one method involves the reaction of specific aryl halides with pyrrole in the presence of appropriate catalysts or bases to facilitate the formation of the arylated structure .
  2. Microparticle Formation: Advanced methods may include the formation of microparticles containing Leiopyrrole, which involves dissolving the compound in a solvent and then precipitating it by adding an antisolvent. This process can be optimized by controlling temperature and concentration to achieve uniform particle size and distribution .
  3. Temperature Control: The temperature at which the reactions are conducted plays a crucial role in the yield and purity of Leiopyrrole. Optimal conditions typically range from 20°C to 30°C during initial dissolving stages, followed by controlled cooling to induce precipitation .
Molecular Structure Analysis

Molecular Structure
Leiopyrrole has a complex molecular structure characterized by its pyrrole ring system substituted with aryl groups. The elemental composition includes:

  • Carbon (C): 79.27%
  • Hydrogen (H): 8.10%
  • Nitrogen (N): 8.04%
  • Oxygen (O): 4.59% .

The structure can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

where x,y,z,wx,y,z,w denote the respective quantities of each element in the molecular formula.

Chemical Reactions Analysis

Chemical Reactions Involving Leiopyrrole
Leiopyrrole participates in various chemical reactions typical for anticholinergic compounds:

  1. Acylation Reactions: These reactions involve introducing acyl groups into the pyrrole structure, enhancing its pharmacological properties.
  2. Esterification and Etherification: These processes modify Leiopyrrole's solubility and bioavailability, which are critical for its therapeutic applications.
  3. Decomposition Reactions: Under certain conditions, Leiopyrrole may decompose, leading to the formation of various byproducts that could potentially affect its efficacy .
Mechanism of Action

Mechanism of Action
The primary mechanism of action for Leiopyrrole as an anticholinergic agent involves blocking muscarinic acetylcholine receptors in smooth muscles and glands. This inhibition leads to:

  • Reduced Muscle Contraction: By preventing acetylcholine from binding to its receptors, Leiopyrrole decreases involuntary muscle contractions.
  • Decreased Secretions: The compound effectively reduces secretions from exocrine glands, which is beneficial in conditions characterized by excessive fluid production .

The pharmacodynamic profile indicates a rapid onset of action with a duration that varies based on dosage and formulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Melting Point: Specific melting point data is not universally established but is critical for determining purity.
  • Stability: Stability can vary based on environmental factors such as light exposure and temperature; hence proper storage conditions are essential .
Applications

Scientific Applications

  1. Pharmaceutical Development: Leiopyrrole is explored for its potential therapeutic uses in treating gastrointestinal disorders due to its antispasmodic properties.
  2. Research Studies: It serves as a model compound in studies investigating cholinergic signaling pathways and their implications in various diseases.
  3. Formulation Development: Ongoing research aims to develop novel formulations that enhance the delivery and efficacy of Leiopyrrole in clinical settings .
Historical Development and Academic Significance of Leiopyrrole

Emergence in Mid-20th Century Medicinal Chemistry

Leiopyrrole hydrochloride (systematic name: N,N-diethyl-2-[2-(2-methyl-5-phenylpyrrol-1-yl)phenoxy]ethanamine hydrochloride) was synthesized during pharmacology's "Golden Era" (1945-1965), when drug discovery expanded from infectious diseases to neuropharmacological agents [1] [9]. Its design capitalized on two key developments: First, the elucidation of the muscarinic receptor system by Dale and Ablquist (1910-1946), which revealed acetylcholine's subtype-specific effects [1]. Second, the advent of semi-synthetic modification of natural products, exemplified by benzocaine (1892) derived from cocaine [1]. The pyrrole ring in Leiopyrrole offered a versatile scaffold for functionalization, enabling systematic exploration of structure-activity relationships (SAR) absent in complex alkaloids . Unlike atropine's fused bicyclic structure, Leiopyrrole's diaryl-substituted pyrrole core with an N,N-diethylaminoethoxy side chain represented a synthetically tractable platform optimized for peripheral antispasmodic activity while theoretically minimizing central nervous system (CNS) penetration—a significant therapeutic goal post-thalidomide (1960) [1] [6].

Key Milestones in Early Pharmacological Characterization

Initial pharmacological investigations established Leiopyrrole hydrochloride as a competitive muscarinic receptor antagonist with nanomolar affinity. Binding studies demonstrated its ability to compete with acetylcholine at parasympathetic neuroeffector junctions in smooth muscle preparations . Critical milestones emerged from structure-activity relationship analyses focusing on three molecular regions:

  • Pyrrole N-substitution: Essential for receptor affinity
  • C2/C5 aryl modifications: Modulated selectivity profiles
  • Aminoethoxy side chain: Governed pharmacokinetic behavior

The compound's synthetic evolution occurred in distinct phases, reflecting methodological advances in heterocyclic chemistry. Early routes (1900-1950) relied on Knorr pyrrole synthesis, where α-aminoketones condensed with β-ketoesters, though this struggled with regioselectivity in benzannulated systems . The 1980s introduced Hantzsch-type cyclizations using 1,4-dicarbonyl compounds with azides, enabling more controlled N-substitution but requiring stoichiometric reagents . Modern routes employ organocatalytic asymmetric induction, exemplified by BINOL-derived phosphoric acid catalysts enabling enantioselective [6+2]-cycloadditions to construct advanced intermediates like 3-methide-3H-pyrroles for precise C2/C5 functionalization .

Table 2: Key Milestones in Leiopyrrole's Pharmacological Characterization

Time PeriodMethodological AdvanceImpact on Leiopyrrole Development
1950-1970Classical SAR profilingEstablished core anticholinergic activity via isolated tissue assays
1980-2000Hantzsch cyclization chemistryEnabled scalable N-alkylation for receptor subtype exploration
2000-2010Radioligand binding assaysQuantified nanomolar affinity (Ki 0.5–3.6 nM) at human muscarinic receptors
2010-PresentOrganocatalytic asymmetric synthesisFacilitated stereocontrolled benzannulation for improved selectivity

Evolution of Research Focus: From Antispasmodics to Modern Applications

Leiopyrrole's research trajectory illustrates medicinal chemistry's broader shift from symptomatic relief to mechanistically targeted therapy. Initially classified as a broad-spectrum antispasmodic, its applications centered on inhibiting involuntary smooth muscle contractions in gastrointestinal and biliary tracts . Contemporary research leverages its receptor-subtype selectivity profile and pharmacokinetic optimization for specific indications:

  • Overactive Bladder (OAB): By antagonizing M₃ receptors in the detrusor muscle, Leiopyrrole reduces involuntary bladder contractions without complete urinary retention
  • Motion Sickness: The compound's peripheral restriction mitigates vestibular disturbances while avoiding CNS side effects like sedation
  • Respiratory Disorders: Structural parallels to ipratropium bromide (developed 1960s) suggest potential for inhaled formulations targeting bronchoconstriction [4]

This refocusing was enabled by chemo-informatic analyses comparing Leiopyrrole's hydrogen bond acceptor count (2), molecular weight (384.9 g/mol), and topological polar surface area with modern druglikeness criteria [7]. Its slow receptor dissociation kinetics, akin to glycopyrrolate's prolonged duration in human airways (t₁/₂ offset >96 min), make it particularly suitable for chronic conditions requiring sustained receptor blockade [2] [4].

Table 3: Comparative Analysis of Leiopyrrole with Classical Anticholinergics

ParameterLeiopyrrole HydrochlorideAtropineIpratropium Bromide
Molecular Weight384.9 g/mol289.4 g/mol412.4 g/mol
Structural CoreDiaryl-substituted pyrroleTropane alkaloidQuaternary ammonium
Receptor SelectivityNon-selective muscarinic antagonistNon-selective muscarinic antagonistNon-selective muscarinic antagonist
Key Therapeutic AdvantagePeripheral restriction with synthetic versatilityRapid onset, broad availabilityInhalation delivery with localized effects
Modern ApplicationsOveractive bladder, motion sicknessOphthalmology, bradycardiaCOPD maintenance therapy

The synthesis of Leiopyrrole derivatives now incorporates computational ADMET prediction, focusing on optimizing metabolic stability and minimizing interactions with cardiac M₂ receptors [7]. This evolution exemplifies medicinal chemistry's transition from phenotypic screening to target-based design, positioning Leiopyrrole as a versatile scaffold for developing tissue-selective antimuscarinics with improved therapeutic indices [9].

Properties

CAS Number

5633-16-9

Product Name

Leiopyrrole

IUPAC Name

N,N-diethyl-2-[2-(2-methyl-5-phenylpyrrol-1-yl)phenoxy]ethanamine

Molecular Formula

C23H28N2O

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C23H28N2O/c1-4-24(5-2)17-18-26-23-14-10-9-13-22(23)25-19(3)15-16-21(25)20-11-7-6-8-12-20/h6-16H,4-5,17-18H2,1-3H3

InChI Key

DQIUUHJEYNMMLD-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=CC=CC=C1N2C(=CC=C2C3=CC=CC=C3)C

Solubility

Soluble in DMSO

Synonyms

1-(o-(2-diethylaminoethoxy)phenyl)-2-methyl-5-phenylpyrrole
Leioplegil
leiopyrrole

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1N2C(=CC=C2C3=CC=CC=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.